Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-3-Cyclopentyl-1-Methyl-1H-Pyrazol-5-carboxylat ist eine chemische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Cyclopentylgruppe, einer Methylgruppe und einer Ethylester-Funktionsgruppe aus, die an den Pyrazolring gebunden sind. Pyrazole sind aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität für ihre Vielseitigkeit in der organischen Synthese und der medizinischen Chemie bekannt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-Cyclopentyl-1-Methyl-1H-Pyrazol-5-carboxylat umfasst typischerweise die Cyclokondensation geeigneter Vorläufer. Eine übliche Methode beinhaltet die Reaktion von Cyclopentanon mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieser Zwischenprodukt wird dann unter sauren Bedingungen mit Ethylacetoacetat cyclisiert, um das gewünschte Pyrazolderivat zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Zusätzlich kann die Reinigung des Endprodukts Techniken wie Umkristallisation oder Chromatographie umfassen, um eine hohe Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-3-Cyclopentyl-1-Methyl-1H-Pyrazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Pyrazolcarbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Pyrazolcarbonsäuren.

Reduktion: Pyrazolalkohole oder andere reduzierte Derivate.

Substitution: Verschiedene substituierte Pyrazolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Ethyl-3-Cyclopentyl-1-Methyl-1H-Pyrazol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Untersucht auf sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente.

Industrie: Verwendet bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-Cyclopentyl-1-Methyl-1H-Pyrazol-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyrazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein der Cyclopentyl- und Methylgruppen kann die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen beeinflussen. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren .

Wirkmechanismus

The mechanism of action of ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The presence of the cyclopentyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

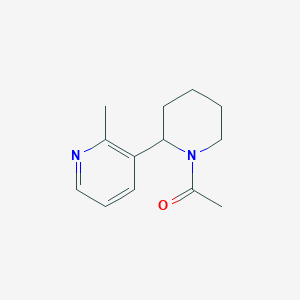

Ethyl-3-Methyl-1H-Pyrazol-5-carboxylat: Ähnlicher Aufbau, jedoch ohne die Cyclopentylgruppe.

Ethyl-3-Cyclopropyl-1-Methyl-1H-Pyrazol-5-carboxylat: Enthält eine Cyclopropylgruppe anstelle einer Cyclopentylgruppe.

1-Ethyl-3-Methyl-1H-Pyrazol-5-carbonsäure: Ähnlicher Aufbau, jedoch mit einer Carbonsäuregruppe anstelle eines Esters.

Einzigartigkeit

Ethyl-3-Cyclopentyl-1-Methyl-1H-Pyrazol-5-carboxylat ist aufgrund des Vorhandenseins der Cyclopentylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses strukturelle Merkmal kann seine Bindungsaffinität zu bestimmten molekularen Zielstrukturen erhöhen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

CAS-Nummer |

1033443-99-0 |

|---|---|

Molekularformel |

C12H18N2O2 |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

ethyl 5-cyclopentyl-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-3-16-12(15)11-8-10(13-14(11)2)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3 |

InChI-Schlüssel |

POKPTDZTWQBXHB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=NN1C)C2CCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)

![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)

![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)

![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)

![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)

![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)

![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)